

# Introduction: The Versatile Pyrazole Core in Modern Chemistry

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## Compound of Interest

Compound Name: 4-chloro-1-methyl-1H-pyrazole

Cat. No.: B1590106

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The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds and functional materials.<sup>[1][2]</sup> As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties make it a privileged scaffold in medicinal chemistry and agrochemistry.<sup>[2][3]</sup> Among its many derivatives, **4-chloro-1-methyl-1H-pyrazole** stands out as a particularly valuable and versatile building block. The introduction of a chloro-substituent at the C4 position provides a reactive handle for a multitude of cross-coupling reactions, while the N-methyl group prevents tautomerism and directs reactivity, making it an ideal intermediate for the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **4-chloro-1-methyl-1H-pyrazole**. We will delve into its fundamental properties, explore robust synthetic methodologies, dissect its reactivity in key transformations, and highlight its applications as a precursor to high-value molecules.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. **4-chloro-1-methyl-1H-pyrazole** is a stable, commercially available compound.<sup>[4][5][6]</sup> Its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	35852-81-4	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	116.55 g/mol	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	4-chloro-1-methylpyrazole	<a href="#">[7]</a>
Appearance	White to orange to green powder/crystal	<a href="#">[9]</a>
Canonical SMILES	<chem>CN1C=C(C=N1)Cl</chem>	<a href="#">[7]</a>
InChIKey	PGNUBDXGTOZIHCUHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[7]</a>

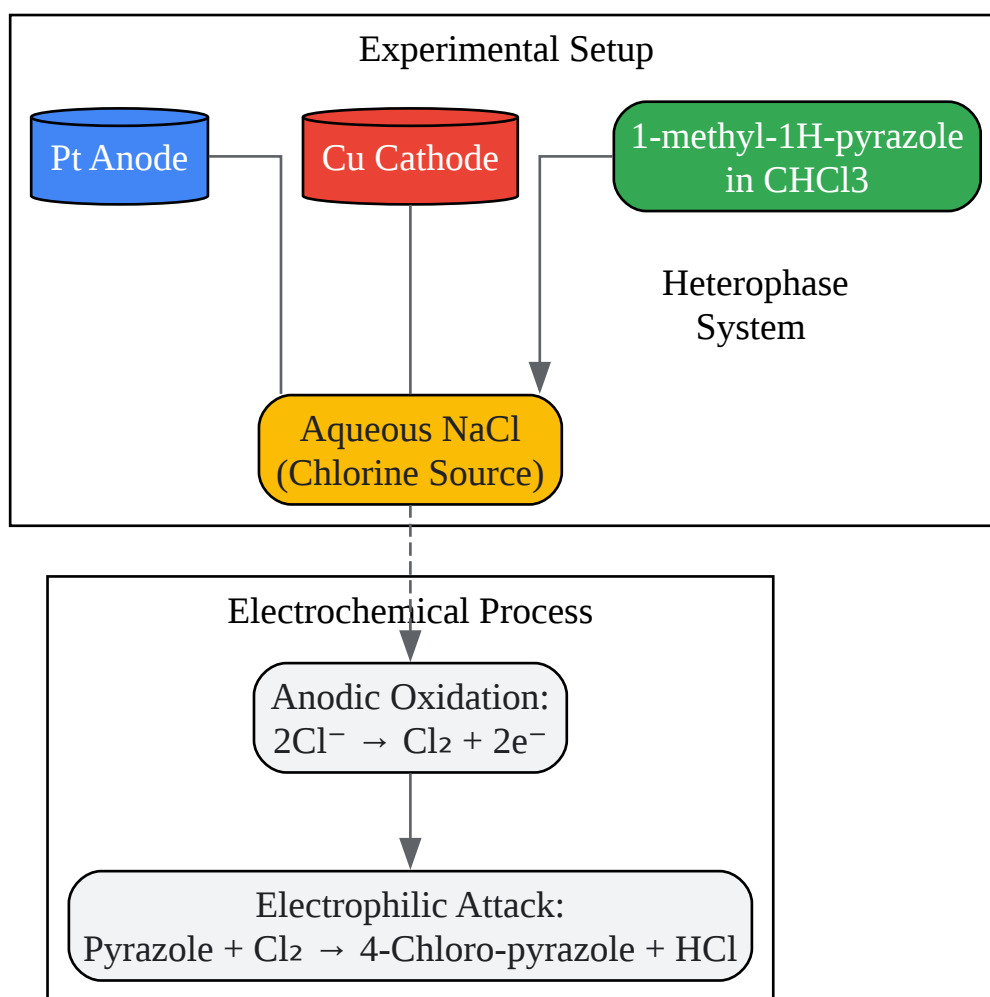
Spectroscopic data is essential for reaction monitoring and structural confirmation. While detailed spectra are available in databases, typical <sup>1</sup>H NMR signals in CDCl<sub>3</sub> would show two singlets for the pyrazole ring protons and a singlet for the N-methyl protons.[\[7\]](#)[\[10\]](#)

## Synthesis of the 4-chloro-1-methyl-1H-pyrazole Scaffold

The primary route to **4-chloro-1-methyl-1H-pyrazole** involves the selective chlorination of the 1-methyl-1H-pyrazole precursor. The C4 position of the pyrazole ring is the most nucleophilic center, making it susceptible to electrophilic aromatic substitution.[\[11\]](#) Several methods have been developed to achieve this transformation efficiently.

### Electrochemical Chlorination

Electrosynthesis offers a green and efficient alternative to traditional chemical methods. The anodic chlorination of 1-methyl-1H-pyrazole can be performed in an aqueous sodium chloride solution, which serves as both the solvent and the chlorine source. This method avoids the use of harsh chlorinating agents.[\[12\]](#)



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Caption: Workflow for Electrochemical Chlorination of Pyrazole.

Protocol: Galvanostatic Chlorination of 1-methyl-1H-pyrazole[12]

- **Cell Assembly:** A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.
- **Charge the Cell:** The anodic compartment is charged with a 4 M aqueous solution of sodium chloride (NaCl) and chloroform (CHCl<sub>3</sub>) in a 7:3 volume ratio. 1-methyl-1H-pyrazole (1.0 equivalent) is dissolved in the organic phase.
- **Electrolysis:** A constant current density (e.g., 0.1 A/cm<sup>2</sup>) is applied. The electrolysis is carried out by passing a theoretical charge of 2 Faradays per mole of the starting pyrazole.

- **Work-up:** Upon completion, the organic layer is separated. The aqueous layer is extracted with  $\text{CHCl}_3$  (3 x 20 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution to remove any residual chlorine, followed by water.
- **Isolation:** The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure **4-chloro-1-methyl-1H-pyrazole**.

**Causality Insight:** The heterophase system (aqueous  $\text{NaCl}/\text{CHCl}_3$ ) is crucial. The pyrazole resides primarily in the organic phase, while the electrochemically generated chlorine at the anode-water interface partitions into the organic phase to react, minimizing side reactions in the aqueous medium.[\[12\]](#)

## Mechanochemical Chlorination

For a solvent-free approach, mechanochemical synthesis using a shaker or ball mill provides a highly efficient and environmentally friendly option. Trichloroisocyanuric acid (TCCA) is used as the solid chlorinating agent.[\[10\]](#)

**Protocol:** Solvent-Free Mechanochemical Chlorination[\[10\]](#)

- **Charge the Mill:** A 10 mL zirconium dioxide ( $\text{ZrO}_2$ ) milling cell is charged with 1-methyl-1H-pyrazole (1.0 eq), TCCA (0.4 eq), silica gel (approx. 10 wt%), and two  $\text{ZrO}_2$  milling balls (5 mm diameter).
- **Milling:** The vessel is mounted on a shaker mill and oscillated at a high frequency (e.g., 30 Hz) for 45-60 minutes.
- **Work-up & Isolation:** The solid residue is removed from the cell and purified directly by column chromatography (eluent: hexane/dichloromethane) to afford the product.

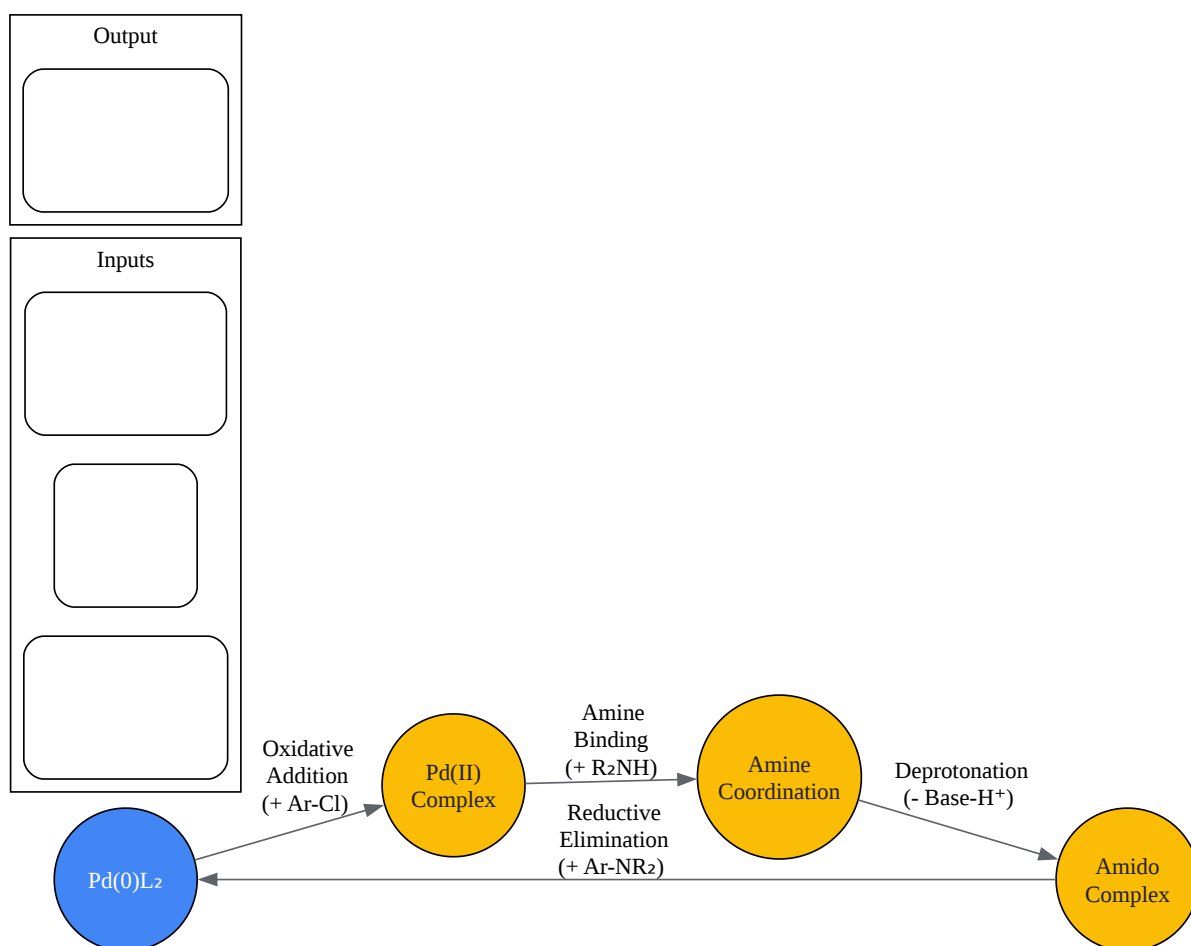
**Causality Insight:** The high-energy impacts during milling facilitate the solid-state reaction between the pyrazole and TCCA. The silica gel acts as a grinding auxiliary and prevents the reactants from sticking to the walls of the milling cell, ensuring efficient mixing and reaction.[\[10\]](#)

## Reactivity and Key Transformations

The chlorine atom at the C4 position is the key to the synthetic utility of **4-chloro-1-methyl-1H-pyrazole**, enabling its participation in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for constructing C-N, C-C, and C-O bonds.[\[13\]](#)[\[14\]](#)

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[\[13\]](#)[\[15\]](#) This reaction allows for the coupling of **4-chloro-1-methyl-1H-pyrazole** with a diverse range of primary and secondary amines, including alkylamines and anilines, to generate 4-amino-1-methyl-1H-pyrazole derivatives. These products are valuable scaffolds in medicinal chemistry.[\[14\]](#)[\[16\]](#)



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Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

## Protocol: Microwave-Assisted Buchwald-Hartwig Coupling[17]

- Vial Preparation: To a microwave vial, add **4-chloro-1-methyl-1H-pyrazole** (1.0 eq), the desired amine (1.2-2.0 eq), a palladium source such as Pd(dba)<sub>2</sub> (10 mol%), a bulky phosphine ligand like tBuDavePhos (20 mol%), and a strong base like potassium t-butoxide (tBuOK) (2.0 eq).
- Solvent Addition: Add a high-boiling solvent such as xylene (to a concentration of ~0.06 M).
- Microwave Irradiation: Seal the vial and heat in a microwave reactor to a high temperature (e.g., 120-150 °C) for 30-60 minutes.
- Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 4-aminopyrazole product.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like tBuDavePhos accelerate the rate-limiting reductive elimination step, enabling the coupling of less reactive aryl chlorides.[14][16] Microwave heating significantly reduces reaction times from hours to minutes by efficiently reaching the high temperatures required for the reaction.[17]

## Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. **4-chloro-1-methyl-1H-pyrazole** can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-1-methyl-1H-pyrazoles. This transformation is invaluable for accessing biaryl structures prevalent in pharmaceuticals.

## Protocol: General Suzuki-Miyaura Coupling

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine **4-chloro-1-methyl-1H-pyrazole** (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst like Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), and a base such as K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 eq).
- Solvent Addition: Add a mixture of solvents, typically an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

- **Heating:** Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
- **Work-up:** After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated.
- **Purification:** The crude product is purified by column chromatography.

**Causality Insight:** The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The aqueous solvent system often accelerates the reaction.

## C-H Functionalization

While cross-coupling provides a powerful toolkit, modern synthesis increasingly turns to direct C-H functionalization to improve atom economy. While the C4 position of 1-methyl-1H-pyrazole is typically functionalized via halogenation, direct C-H activation/arylation at the C5 position is a well-established alternative strategy for building complexity on the pyrazole ring.<sup>[11][18][19]</sup> This highlights the complementary reactivity available to synthetic chemists working with this scaffold. For instance, palladium-catalyzed C5-arylation can be achieved using directing groups or under specific conditions that favor activation of the C5-H bond, which is the most acidic proton on the ring.<sup>[11]</sup>

## Applications in Drug Discovery and Agrochemicals

The derivatives of **4-chloro-1-methyl-1H-pyrazole** are key intermediates in the synthesis of numerous commercial and investigational compounds.

- **Agrochemicals:** The pyrazole carboxamide scaffold is a well-known feature in many potent fungicides and insecticides. A prominent example is Tebufenpyrad, an acaricide and insecticide used in greenhouses.<sup>[20]</sup> Its structure features a 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core, highlighting the industrial relevance of this substituted pyrazole system.<sup>[20]</sup>
- **Pharmaceuticals:** In drug discovery, the 4-aminopyrazole moiety is a bioisostere for other aromatic systems and can act as a hydrogen bond donor and acceptor. These derivatives have been investigated for a range of biological activities, including as kinase inhibitors for



cancer therapy and as agents targeting inflammatory pathways.[1] The ability to rapidly generate libraries of 4-aminopyrazoles via Buchwald-Hartwig amination makes **4-chloro-1-methyl-1H-pyrazole** an attractive starting material for lead optimization campaigns.

## Safety and Handling

**4-chloro-1-methyl-1H-pyrazole** is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][21]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]
- Handling: Avoid breathing dust, fumes, or vapors.[21][23] Prevent contact with skin and eyes.[23]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[22]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

## Conclusion

**4-chloro-1-methyl-1H-pyrazole** is more than just a simple halogenated heterocycle; it is a powerful and enabling building block for modern organic synthesis. Its straightforward preparation and the predictable reactivity of its C4-chloro substituent provide chemists with a reliable entry point into a diverse chemical space of high-value pyrazole derivatives. From the development of life-saving pharmaceuticals to the creation of effective crop protection agents, the utility of this compound is well-established. A firm grasp of its synthesis, reactivity, and handling is therefore an invaluable asset for any scientist working at the forefront of chemical innovation.

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